molecular formula C8H15Br B6147804 2-(bromomethyl)-1,1-dimethylcyclopentane CAS No. 1543085-56-8

2-(bromomethyl)-1,1-dimethylcyclopentane

Cat. No.: B6147804
CAS No.: 1543085-56-8
M. Wt: 191.1
InChI Key:
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Description

2-(bromomethyl)-1,1-dimethylcyclopentane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of cyclopentane, characterized by a bromomethyl group attached to the second carbon of the cyclopentane ring, and two methyl groups attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(bromomethyl)-1,1-dimethylcyclopentane can be synthesized through the bromination of 1,1-dimethylcyclopentane. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at a temperature range of 50-80°C. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer solvents and greener brominating agents is also explored to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-1,1-dimethylcyclopentane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, potassium cyanide (KCN) in ethanol, or ammonia (NH3) in ethanol.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium, or chromium trioxide (CrO3) in acetic acid.

Major Products

    Nucleophilic Substitution: 2-(hydroxymethyl)-1,1-dimethylcyclopentane, 2-(cyanomethyl)-1,1-dimethylcyclopentane, 2-(aminomethyl)-1,1-dimethylcyclopentane.

    Elimination: 1,1-dimethylcyclopentene.

    Oxidation: 2-(carboxymethyl)-1,1-dimethylcyclopentane, 2-(formylmethyl)-1,1-dimethylcyclopentane.

Scientific Research Applications

2-(bromomethyl)-1,1-dimethylcyclopentane is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1,1-dimethylcyclopentane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The oxidation reactions involve the transfer of electrons from the bromomethyl group to the oxidizing agent, leading to the formation of carboxylic acids or aldehydes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-1,1-dimethylcyclopentane
  • 2-(iodomethyl)-1,1-dimethylcyclopentane
  • 2-(bromomethyl)-1,1-dimethylcyclohexane

Uniqueness

2-(bromomethyl)-1,1-dimethylcyclopentane is unique due to its specific reactivity profile. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. Additionally, the cyclopentane ring imparts different steric and electronic properties compared to the cyclohexane analog, affecting its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

1543085-56-8

Molecular Formula

C8H15Br

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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